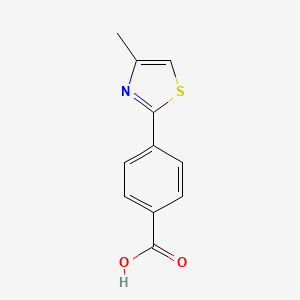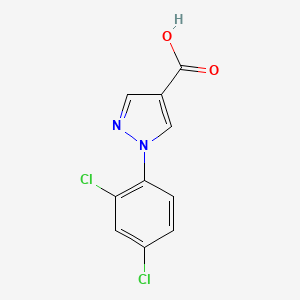![molecular formula C11H18N4O B1437650 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1082137-86-7](/img/structure/B1437650.png)
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
Descripción general
Descripción
The compound “2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a piperazine moiety, a six-membered ring containing two nitrogen atoms . The presence of the amino group (-NH2) and the ethanol group (-CH2CH2OH) could impart certain properties to the molecule, such as polarity and the ability to form hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperazine rings would likely contribute to the rigidity of the molecule, while the amino and ethanol groups could participate in various interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it is used. The amino and ethanol groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the polar amino and ethanol groups could potentially make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Researchers have synthesized various derivatives involving 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol to explore their antimicrobial properties. For instance, new pyridine derivatives were developed through complex synthesis processes, showing antibacterial and antifungal activities. These compounds were obtained by reacting 2-amino substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride, followed by condensation with 2-hydroxyethyl piperazine among other steps. The resultant compounds demonstrated variable and modest activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2007); (Patel, Agravat, & Shaikh, 2011).
Chemical Structure and Interaction Studies
Another research focus has been on the structural analysis and interaction mechanisms of compounds containing the 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol moiety. Studies involving Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, including variations of the compound, provide insights into the effects of arm length and inter- and intramolecular interactions. These insights are crucial for the development of new materials and chemical reagents, as they detail the coordination chemistry and potential applications of these compounds in various fields, including catalysis and materials science (Keypour et al., 2015).
Role in CO2 Capture Technologies
Furthermore, the incorporation of piperazine and its derivatives, including the specified compound, into polymeric membranes has shown significant promise for CO2 capture technologies. This application leverages the ability of amines to catalyze the conversion of CO2 to bicarbonate ions, thereby enhancing the CO2 separation performance of these membranes. This approach not only offers a path toward mitigating greenhouse gas emissions but also advances the development of more efficient and environmentally friendly CO2 capture and separation processes (Taniguchi et al., 2020).
Contributions to Antitumor Research
In the realm of pharmaceuticals, some derivatives of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol have been explored for their antitumor activities. The synthesis of novel compounds and their subsequent testing against various cancer cell lines is an ongoing area of research. These efforts are aimed at discovering new therapeutics that can effectively combat cancer, with several compounds showing promise in preliminary studies (Hakobyan et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-aminopyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWICVHGOUMQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)
![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
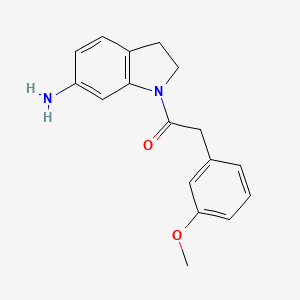
![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)

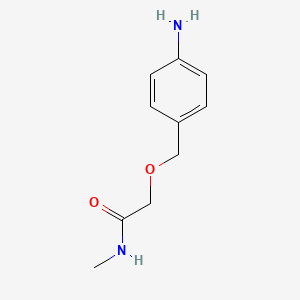
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)
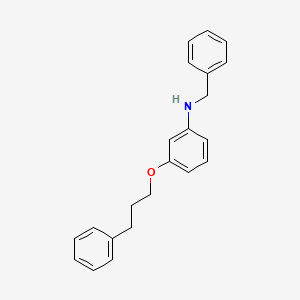
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)
